

Onalespib HSP90 inhibition potency measurement

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Compound Focus: Onalespib

CAS No.: 912999-49-6

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Onalespib Potency and Key Experimental Data

The table below summarizes the key quantitative data and experimental findings for **Onalespib** (AT13387) from recent studies:

Aspect	Measurement/Result	Experimental Context
Direct Binding Potency	Dissociation constant (Kd) = 0.71 nM [1]	Measurement of binding affinity to the HSP90 N-terminal domain [1].
Blood-Brain Barrier (BBB) Penetration	Effectively crosses the BBB to inhibit HSP90 <i>in vivo</i> [2].	Study in non-tumor bearing mice; supported by efficacy in intracranial glioma models [2].
Anti-proliferative Efficacy (IC50)	~ 100-200 nM (single agent, 72h treatment) [3].	Cell viability (XTT) assays in glioblastoma (GBM) cell lines [3].
Radiosensitization Effect	Synergistic effect (Combination Index, CI < 0.9) with radiotherapy [4].	Clonogenic survival assays in HCT116 and A431 cells. Synergy most prominent in radiosensitive models [4].

Aspect	Measurement/Result	Experimental Context
Chemosensitization Effect	Synergistic effect with Temozolomide (TMZ) in glioma models [2].	<i>In vitro</i> combo studies (WST-1/colony forming) & <i>in vivo</i> xenograft models showing survival extension [2].
Key Client Protein Modulation	Depletion of EGFR, EGFRvIII, p-AKT, AKT [2].	Immunoblotting analysis in glioma cell lines and patient-derived glioma-initiating cells (GSCs) [2].
Functional Phenotypic Effects	Significant reduction in cell migration and angiogenesis [2].	<i>In vitro</i> wound healing (migration) and tube formation (angiogenesis) assays [2].

Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these studies, here are the methodologies used in the cited experiments.

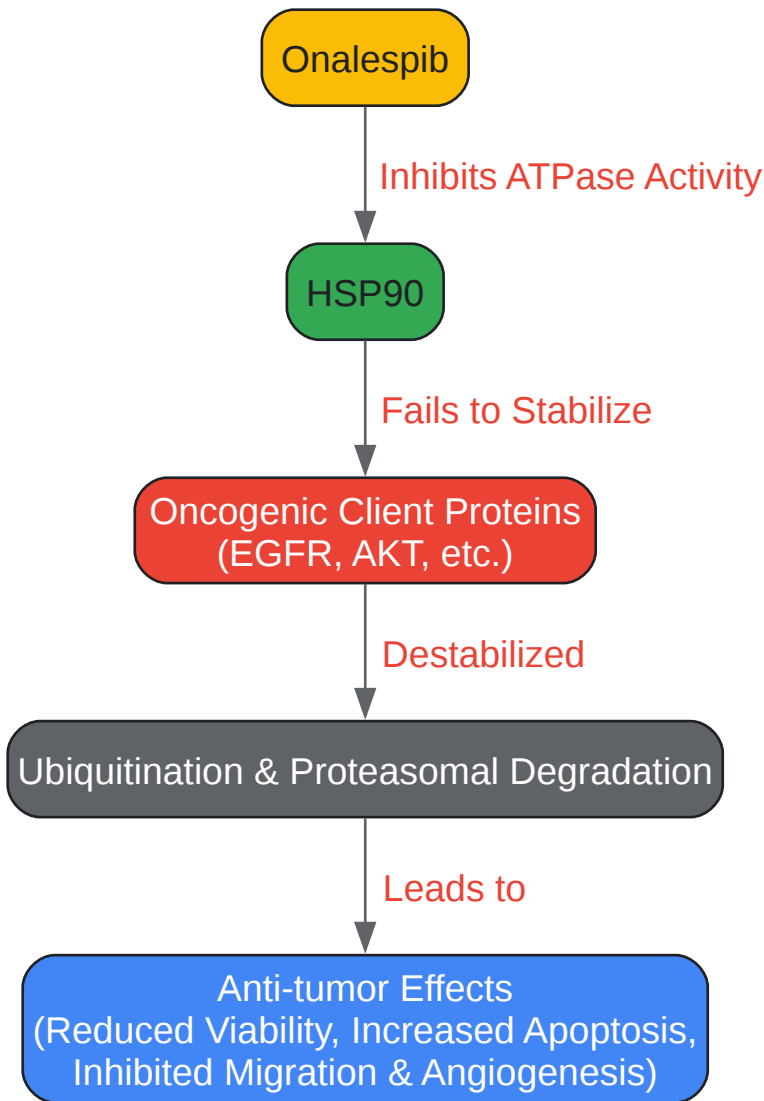
- **Cell Viability and Anti-proliferative Assays (XTT/WST-1):** Cells (e.g., glioblastoma lines U343 MG, U87 MG) are seeded in 96-well plates and treated with a dose range of **Onalespib** (e.g., 0-100 nM) for 24-48 hours. For combination studies, cells are irradiated (1-6 Gy) 24 hours after drug incubation. Cell viability is measured 72 hours post-treatment using a commercial XTT or WST-1 kit according to the manufacturer's protocol, and absorbance is read with a plate reader [3] [2].
- **Clonogenic Survival Assay:** Cells are treated with **Onalespib** or vehicle for 24 hours. Afterwards, they are trypsinized, counted, and seeded at low density (e.g., 100-1000 cells/well) in triplicate. Cells are then irradiated (0-6 Gy) and left to form colonies for 7-14 days. Colonies are fixed, stained with crystal violet, and counted manually or with an automated colony counter. The Combination Index (CI) is calculated using software like Compusyn to determine synergy ($CI < 1$), additivity ($CI \approx 1$), or antagonism ($CI > 1$) [2] [4].
- **Immunoblotting for Client Protein Degradation:** Cells are lysed after treatment with **Onalespib**. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE gel electrophoresis and transferred to a membrane. The membrane is blocked and then probed with

primary antibodies against HSP90 client proteins (e.g., EGFR, AKT, ERK) and loading controls (e.g., GAPDH). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using chemiluminescence detection [2].

- **In Vitro Migration (Wound Healing) Assay:** Cells are seeded in multi-well plates and grown to confluence. A sterile pipette tip is used to create a scratch ("wound"). The cells are then treated with **Onalespib** and/or radiation. Images of the scratch are taken at regular intervals (e.g., 0, 24, 48 hours) using a microscope. The migration distance is quantified by measuring the change in scratch width using image analysis software like ImageJ [2] [4].

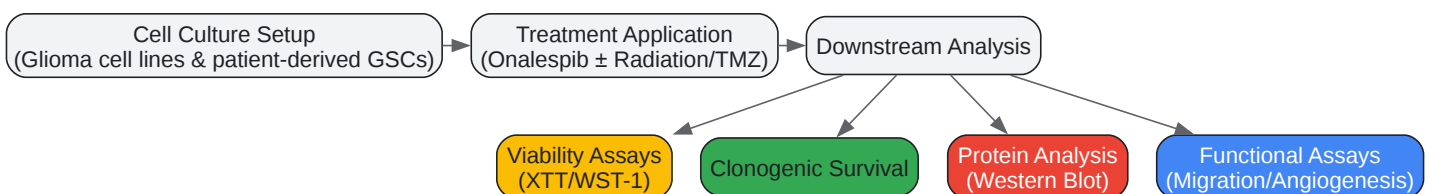
Mechanism of Action and Experimental Workflow

To help visualize the drug's mechanism and a typical experimental pipeline, I have created the following diagrams using DOT language.



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Diagram Title: **Onalespib's** Mechanism of HSP90 Inhibition



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Diagram Title: *In Vitro Experimental Workflow for Onalespib*

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References

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